Cas no 702-90-9 ( )

  structure
  structure
Product Name: 
CAS No:702-90-9
MF:C6H6O6
MW:174.108242511749
CID:974928
PubChem ID:230123
Update Time:2025-04-19

  Chemical and Physical Properties

Names and Identifiers

    • cyclopropane-1,1,2-tricarboxylic acid
    • 1,1,2-Cyclopropantricarbonsaeure
    • AC1L5ITY
    • AC1Q5TAB
    • CTK5D2188
    • Cyclopropan-1,1,2-tricarbonsaeure
    • F0797-0095
    • HMS1578M22
    • NSC24681
    • SureCN2775001
    • Z56794478
    • SCHEMBL2775001
    • MFCD00185864
    • CCG-46182
    • cyclopropane-1,2-tricarboxylic acid
    • NSC-24681
    • SR-01000635894-1
    • Cambridge id 5140208
    • 702-90-9
    • AKOS001019460
    • 1,1,2-Cyclopropantricarbonsaure
    • AKOS016371134
    • DTXSID90282136
    •  
    • Inchi: 1S/C6H6O6/c7-3(8)2-1-6(2,4(9)10)5(11)12/h2H,1H2,(H,7,8)(H,9,10)(H,11,12)
    • InChI Key: YKXAGRCDGMWYRO-UHFFFAOYSA-N
    • SMILES: OC(C1(C(=O)O)CC1C(=O)O)=O

Computed Properties

  • Exact Mass: 174.01638
  • Monoisotopic Mass: 174.01643791g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 253
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1
  • Topological Polar Surface Area: 112Ų

Experimental Properties

  • PSA: 111.9
  • LogP: -0.75350
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